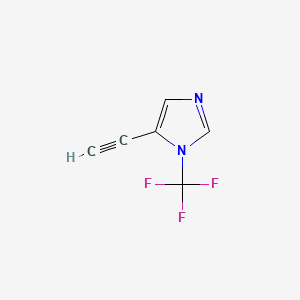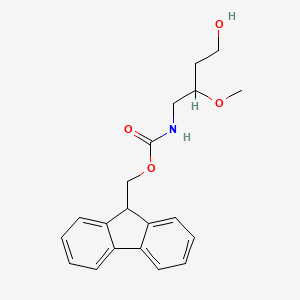
(3-Fluoro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a fluoro group and a methoxycarbonyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
The synthesis of (3-Fluoro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid typically involves the following steps:
Halogen-Metal Exchange and Borylation: The initial step involves the halogen-metal exchange reaction, where a halogenated pyridine derivative is treated with a metal reagent such as n-butyllithium.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
(3-Fluoro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds. The reaction conditions typically involve the use of a palladium catalyst such as palladium acetate and a base like potassium carbonate.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The fluoro and methoxycarbonyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these groups under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of (3-Fluoro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors, where the compound binds to the active site of the enzyme, inhibiting its activity . The fluoro and methoxycarbonyl groups can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
(3-Fluoro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid can be compared with other similar compounds, such as:
3-Pyridinylboronic acid: This compound lacks the fluoro and methoxycarbonyl groups, making it less reactive in certain chemical reactions.
4-Pyridinylboronic acid: This compound has the boronic acid group attached to the 4-position of the pyridine ring, but lacks the fluoro and methoxycarbonyl groups.
(3-Fluoro-2-methoxypyridin-4-yl)boronic acid: This compound is similar but lacks the methoxycarbonyl group, which affects its reactivity and applications.
The presence of the fluoro and methoxycarbonyl groups in this compound enhances its reactivity and makes it a more versatile reagent in various chemical reactions.
Propiedades
Fórmula molecular |
C7H7BFNO4 |
|---|---|
Peso molecular |
198.95 g/mol |
Nombre IUPAC |
(3-fluoro-2-methoxycarbonylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H7BFNO4/c1-14-7(11)6-5(9)4(8(12)13)2-3-10-6/h2-3,12-13H,1H3 |
Clave InChI |
AIVJAEWUYZVJGZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=NC=C1)C(=O)OC)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-[1,2]thiazolo[4,5-b]pyridine](/img/structure/B13457782.png)
![3-Bromo-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B13457790.png)
![tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13457798.png)
amine hydrochloride](/img/structure/B13457800.png)

amine hydrochloride](/img/structure/B13457807.png)
![N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-2-hydroxypyridine-3-carboxamide](/img/structure/B13457809.png)
![2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride](/img/structure/B13457815.png)

![1-(Iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B13457835.png)

![[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride](/img/structure/B13457845.png)

![4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13457855.png)
